molecular formula C22H18ClN5 B11321860 7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11321860
M. Wt: 387.9 g/mol
InChI Key: ARFWQYCWIFHZLE-UHFFFAOYSA-N
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Description

7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a benzylated precursor and a chlorinated phenyl derivative, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis or other advanced techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities. For example:

The uniqueness of 7-benzyl-2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits.

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

10-benzyl-4-(2-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5/c1-14-15(2)27(12-16-8-4-3-5-9-16)21-19(14)22-25-20(26-28(22)13-24-21)17-10-6-7-11-18(17)23/h3-11,13H,12H2,1-2H3

InChI Key

ARFWQYCWIFHZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=CC=C5)C

Origin of Product

United States

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